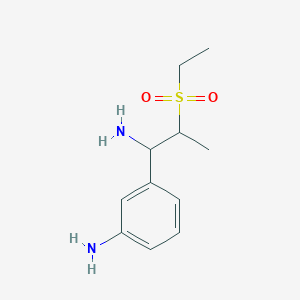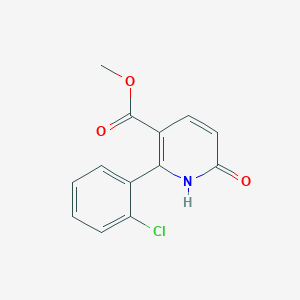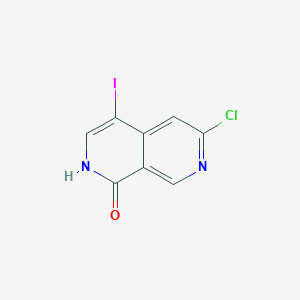
3-nitro-1-(phenylsulfonyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-1-(phenylsulfonyl)-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted with a nitro group at the 3-position and a phenylsulfonyl group at the 1-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-(phenylsulfonyl)-1H-pyrrole typically involves the nitration of 1-(phenylsulfonyl)pyrrole. This can be achieved using acetyl nitrate as the nitrating agent. The reaction is carried out at low temperatures to ensure selective nitration at the 3-position . The general reaction scheme is as follows:
Nitration Reaction: 1-(phenylsulfonyl)pyrrole is treated with acetyl nitrate at low temperatures to yield this compound.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-1-(phenylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group activates the pyrrole ring towards nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Cycloaddition: Dienophiles and dipolarophiles are used in cycloaddition reactions.
Major Products
Nucleophilic Substitution: Substituted pyrroles with various functional groups.
Reduction: 3-amino-1-(phenylsulfonyl)-1H-pyrrole.
Cycloaddition: Polycyclic heterocycles with potential biological activity.
Aplicaciones Científicas De Investigación
3-nitro-1-(phenylsulfonyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-nitro-1-(phenylsulfonyl)-1H-pyrrole involves its reactivity towards nucleophiles and electrophiles. The nitro group enhances the electrophilic character of the pyrrole ring, making it susceptible to nucleophilic attack. Additionally, the phenylsulfonyl group stabilizes the compound and influences its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-nitro-1-(phenylsulfonyl)indole: Similar structure but with an indole ring instead of a pyrrole ring.
3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine: Contains an additional amino group at the 2-position.
N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine: Substituted with a tert-butyl group.
Uniqueness
3-nitro-1-(phenylsulfonyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The combination of the nitro and phenylsulfonyl groups makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H8N2O4S |
|---|---|
Peso molecular |
252.25 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-nitropyrrole |
InChI |
InChI=1S/C10H8N2O4S/c13-12(14)9-6-7-11(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
YUMLXECCRWZWTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)


